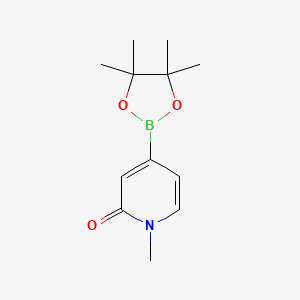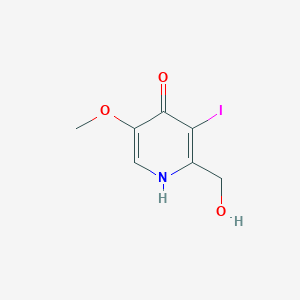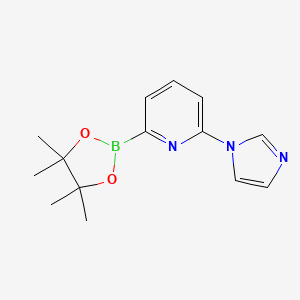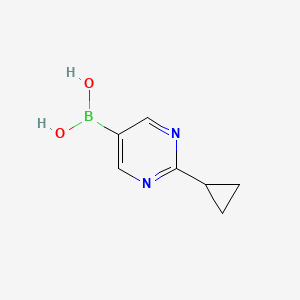
3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine, also known as 3-F2P6TFP, is a synthetic compound belonging to the pyridine family. It is a heterocyclic compound consisting of a six-membered ring with two nitrogen atoms and four carbon atoms. This compound has been studied for its potential applications in various fields, including medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
Synthesis Techniques and Methodologies
- 3-Fluoro-2-(pyridin-4-yl)-6-(trifluoromethyl)pyridine and related compounds are synthesized using various methods. A strategy involving C-F bond breaking of the anionically activated fluoroalkyl group has been described, offering an efficient approach to produce poly-substituted pyridines (Chen et al., 2010). Another study highlights a practical synthesis approach for these compounds, emphasizing their use in medicinal contexts (Vaid et al., 2012).
Applications in Medicinal Chemistry
- These pyridine derivatives have significant applications in medicinal chemistry. For example, they are employed in the synthesis of ligands for nicotinic acetylcholine receptors, which are instrumental in neurobiological research and have potential therapeutic implications (Doll et al., 1999). Also, specific pyridine derivatives have been evaluated as clinical candidates for malaria treatment, demonstrating their potential in addressing global health challenges (Chavchich et al., 2016).
In Organic Light-Emitting Diodes (OLEDs)
- These compounds are also explored in the context of materials science, particularly in the development of organic light-emitting diodes (OLEDs). Studies have shown their efficacy in creating efficient blue phosphorescent iridium(III) complexes, which are crucial for improving OLED performance (Tao et al., 2017).
Environmental Applications
- In environmental science, these pyridine derivatives are utilized in the synthesis of metal-organic frameworks (MOFs) for applications such as dye adsorption and water purification. The presence of fluorine in these compounds enhances the electron-withdrawing capacity, which is beneficial in these processes (Kumar et al., 2021).
Propriétés
IUPAC Name |
3-fluoro-2-pyridin-4-yl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2/c12-8-1-2-9(11(13,14)15)17-10(8)7-3-5-16-6-4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAVVOZBTNFTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C2=CC=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1391035.png)





![3-[1-(2-Furylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1391046.png)






![3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1391058.png)